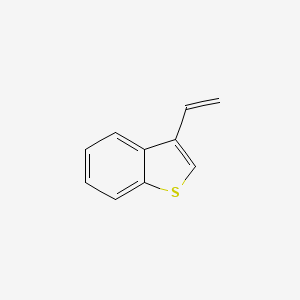

3-Ethenyl-1-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

6889-73-2 |

|---|---|

Molecular Formula |

C10H8S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

3-ethenyl-1-benzothiophene |

InChI |

InChI=1S/C10H8S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h2-7H,1H2 |

InChI Key |

SWCGJRRMSDMOFZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CSC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Properties of 3-Vinylbenzo[b]thiophene: A Technical Guide for Advanced Synthetic Applications

Executive Summary

In the landscape of modern drug discovery and materials science, functionalized heterocycles serve as foundational scaffolds. 3-Vinylbenzo[b]thiophene (3-VBT) has emerged as a highly versatile, electron-rich building block. The strategic placement of the vinyl group at the C3 position of the benzothiophene core creates a highly conjugated

This technical whitepaper provides an in-depth analysis of the physicochemical properties, validated synthesis methodologies, and advanced catalytic reactivities of 3-vinylbenzo[b]thiophene, specifically tailored for researchers and application scientists in synthetic chemistry.

Physicochemical Profiling & Structural Analysis

3-Vinylbenzo[b]thiophene (CAS RN: 6889-73-2)[1] is a bicyclic heteroaromatic compound characterized by a benzene ring fused to a thiophene ring, with a vinyl substituent at the 3-position.

-

Molecular Formula: C₁₀H₈S

-

Molecular Weight: 160.23 g/mol [1]

-

Electronic Properties: The sulfur atom in the benzothiophene core donates electron density into the aromatic system, which extends into the C3-vinyl group via

-conjugation. This extended conjugation makes the vinyl alkene highly reactive toward both electrophilic addition and transition-metal-catalyzed cross-coupling, while the aromatic stabilization energy of the thiophene ring allows for controlled dearomatization under specific catalytic conditions[2].

Synthesis Methodology: The Wittig Olefination Route

While various cross-coupling methods (such as the Heck reaction) can generate vinyl heterocycles, the most reliable and scalable method for synthesizing 3-VBT in a laboratory setting is the Wittig olefination of benzothiophene-3-carbaldehyde[3].

Causality in Experimental Design

The protocol relies on the generation of a reactive phosphonium ylide. The use of a strong base (

Step-by-Step Experimental Protocol

Reagents: Benzothiophene-3-carbaldehyde (1.0 equiv), Methyltriphenylphosphonium iodide or bromide (1.1–1.2 equiv),

-

Ylide Generation: Flame-dry a Schlenk flask and equip it with a magnetic stir bar. Charge the flask with methyltriphenylphosphonium iodide (1.1 equiv) and anhydrous THF (0.2 M concentration) under an inert nitrogen or argon atmosphere.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add

-BuLi (1.1 equiv) dropwise via syringe. The reaction mixture will typically turn a deep yellow or orange, indicating the formation of the active phosphonium ylide. Stir for 30–40 minutes at 0 °C[3]. -

Carbonyl Addition: Dissolve benzothiophene-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via silica gel flash column chromatography (typically using hexanes as the eluent) to isolate 3-vinylbenzo[b]thiophene as a clear to pale-yellow oil[4].

Step-by-step Wittig olefination workflow for synthesizing 3-vinylbenzo[b]thiophene.

Advanced Reactivity & Catalytic Transformations

3-Vinylbenzo[b]thiophene is not merely an end-product; it is a highly prized pronucleophile and substrate in advanced asymmetric catalysis.

Ligand-Controlled Regiodivergent 1,2-Addition (Cu-Catalyzed)

One of the most groundbreaking applications of 3-VBT is its use in asymmetric carbonyl 1,2-addition reactions. By employing a copper catalyst alongside specific chiral ligands, researchers can dictate the regioselectivity of the addition, leading to either exocyclic or dearomatized products[2].

-

Mechanistic Causality: The Cu-catalyst forms an allyl-copper intermediate with the vinyl heteroarene. When a C1-symmetric ligand (e.g., (R)-3H-QuinoxP*) is used, steric and electronic parameters drive the nucleophilic attack from the exocyclic carbon, preserving the aromaticity of the benzothiophene ring. Conversely, utilizing a different ancillary ligand (e.g., L4) alters the transition state geometry, forcing the attack to occur from the ring carbon, thereby dearomatizing the benzothiophene core to yield a functionalized 2,3-dihydrobenzo[b]thiophene scaffold[2].

Ligand-controlled regiodivergent 1,2-addition pathways of 3-vinylbenzo[b]thiophene.

Rhodium-Catalyzed Alkene Hydroacylation

3-VBT derivatives (such as 3-vinylbenzothiophene-2-carboxaldehydes) undergo highly efficient Rh-catalyzed intramolecular alkene hydroacylation. This transformation generates complex polycyclic sulfur heterocycles (ketones) in moderate-to-high yields (71–91%) with exceptional enantioselectivities (97–99% ee)[5]. The rigid planar structure of the benzothiophene ensures that the rhodium-acyl intermediate is perfectly pre-organized for migratory insertion into the pendant vinyl group.

Copper-Catalyzed Formylation of Alkenyl C–H Bonds

In late-stage functionalization, 3-VBT can undergo direct formylation of its alkenyl C–H bonds using commercially available BrCHCl₂ as a stoichiometric formylating reagent. This copper-catalyzed bifunctionalization proceeds via a carbocation process followed by dehydration, yielding α,β-unsaturated aldehydes in synthetically useful yields (~75%)[6].

Quantitative Data Presentation

The table below summarizes the field-proven performance metrics of 3-VBT across the advanced catalytic workflows discussed above.

| Reaction Type | Catalyst / Reagent System | Major Product Scaffold | Yield (%) | Selectivity Metric |

| Asymmetric 1,2-Addition (Exocyclic) | Cu / (R)-3H-QuinoxP* | Exocyclic chiral alcohol | 60–85% | >20:1 rr, >99:1 er[2] |

| Asymmetric 1,2-Addition (Dearomative) | Cu / Ligand L4 | Saturated dihydrobenzothiophene | 65–80% | >20:1 rr, >99:1 er[2] |

| Alkene Hydroacylation | Rh-Catalyst | Polycyclic sulfur heterocycle | 71–91% | 97–99% ee[5] |

| Alkenyl C-H Formylation | Cu / BrCHCl₂ | α,β-unsaturated aldehyde | ~75% | High chemoselectivity[6] |

Conclusion

For drug development professionals, moving from flat, two-dimensional aromatic rings to complex, three-dimensional saturated heterocycles is a primary objective to improve pharmacokinetics and target binding. 3-Vinylbenzo[b]thiophene stands out as a premier pronucleophile to achieve this. Through rigorous control of reaction conditions—whether via Wittig synthesis for its preparation or precise ligand selection for its downstream functionalization—3-VBT enables the rapid construction of highly enantioenriched, polycyclic architectures.

References

-

Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species Source: Journal of the American Chemical Society (JACS) / PMC URL:[Link][2]

-

Catalytic, Enantioselective Synthesis of Polycyclic Nitrogen, Oxygen, and Sulfur Heterocycles via Rh-Catalyzed Alkene Hydroacylation Source: Organic Letters / ACS Publications URL:[Link][5]

-

Copper-catalyzed formylation of alkenyl C–H bonds using BrCHCl₂ as a stoichiometric formylating reagent Source: Chemical Science / Royal Society of Chemistry (RSC) URL:[Link][6]

-

Dissertation: Synthesis of 3-Vinylbenzo[b]thiophene via Wittig Olefination Source: Publikationsserver der Universität Regensburg URL:[Link][3]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed formylation of alkenyl C–H bonds using BrCHCl 2 as a stoichiometric formylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00210J [pubs.rsc.org]

Engineering the Optoelectronic Frontier: A Technical Guide to the Electronic Properties of Benzothiophene Vinyl Derivatives

Executive Summary

The development of advanced organic semiconductors (OSCs) relies heavily on the precise manipulation of frontier molecular orbitals (FMOs). Over the past two decades, [1]benzothieno[3,2-b][1]benzothiophene (BTBT) and its vinyl-extended derivatives have emerged as benchmark materials in organic electronics, offering exceptional charge carrier mobilities, high thermal stability, and tunable electronic properties[1].

This technical guide provides an in-depth analysis of the electronic properties of benzothiophene vinyl derivatives. Designed for researchers and drug development professionals, it explores the mechanistic causality behind structural modifications—such as vinyl-linkage extension and S-oxidation—and provides self-validating experimental workflows for synthesizing and characterizing these high-performance optoelectronic materials.

Mechanistic Causality: Tuning Frontier Molecular Orbitals

The Role of the Benzothiophene Core and Air Stability

A critical hurdle in organic field-effect transistor (OFET) deployment is the oxidative degradation of p-type materials by ambient oxygen. The insertion of thiophene moieties into the acene-like framework of BTBT fundamentally alters its electronic structure. Unlike standard pentacenes, the sulfur atoms in the thienothiophene moiety deepen the Highest Occupied Molecular Orbital (HOMO) to levels below -5.0 eV (typically -5.5 to -6.0 eV)[1]. This deep HOMO level thermodynamically prevents easy oxidation, granting BTBT derivatives remarkable air-stability while maintaining a high hole carrier mobility due to favorable orbital overlap[2].

Vinyl Derivatization and LUMO Stabilization

While pristine BTBTs are excellent p-type (hole-transporting) materials, achieving ambipolar or n-type (electron-transporting) behavior requires drastic stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). By functionalizing the BTBT core with vinyl linkages, dicyanovinylenes, or aryl-carbonyl groups, researchers extend the

The Causality: The extended vinyl

Quantitative Optoelectronic Data

The following table summarizes the structure-property relationships of key BTBT and vinyl-functionalized derivatives, demonstrating the impact of molecular design on FMOs and charge transport.

| Derivative Name | Transport Type | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Max Mobility (cm²/Vs) |

| C8-BTBT | p-type | -5.50 | -2.10 | 3.65 | ~1.0 - 2.0[5] |

| DPh-BTBT | p-type | -5.60 | N/A | > 3.50 | 3.50[2] |

| m-C6PhCO-BTBT | p-type | -6.04 | N/A | N/A | 1.87[3] |

| D(PhFCO)-BTBT | n-type | -5.47 | -3.61 to -4.23 | 2.90 | 0.60[4] |

| 2OD-TTIFDM | ambipolar | -5.47 | -3.61 | ~2.90 | 0.13 (e⁻), 0.01 (h⁺)[4] |

Table 1: Comparative electronic properties and field-effect mobilities of benchmark benzothiophene derivatives.

Fig 1: Energy level alignment showing LUMO stabilization via vinyl/carbonyl derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the development of benzothiophene vinyl derivatives must follow a closed-loop, self-validating methodology. Below are the definitive protocols for computational prediction and physical device fabrication.

Protocol 1: Predictive FMO Modeling via DFT/TD-DFT

Before synthesizing complex vinyl-extended BTBTs, researchers must predict the optoelectronic behavior to avoid costly synthetic dead-ends.

-

Molecular Geometry Optimization: Construct the target benzothiophene vinyl derivative in a computational chemistry suite (e.g., Gaussian). Optimize the ground-state geometry using Density Functional Theory (DFT).

-

Functional Selection (Causality): Utilize the M06/6-311G(d,p) functional. Why? This specific functional accurately accounts for non-covalent intermolecular interactions and charge-transfer excitations inherent in extended

-systems, providing highly accurate FMO energy levels[6]. -

Excited State Calculation: Run Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and extract the optical bandgap.

-

Validation Checkpoint: The computational system is self-validating if the calculated HOMO/LUMO gap aligns within

eV of the experimental optical bandgap derived from subsequent UV-Vis spectroscopy[7]. If the deviation is larger, the solvation model or functional must be recalibrated.

Protocol 2: Solution-Shearing Fabrication of TC/BG OFETs

To evaluate the charge carrier mobility of synthesized derivatives, Top-Contact/Bottom-Gate (TC/BG) OFETs are fabricated.

-

Substrate Preparation: Clean heavily doped Si/SiO₂ substrates sequentially with acetone, isopropanol, and UV-Ozone to remove organic residues.

-

Semiconductor Ink Formulation: Dissolve the benzothiophene vinyl derivative in a high-boiling-point solvent (e.g., 2-methyltetrahydrofuran) at a concentration of 2-5 mg/mL[3].

-

Solution-Shearing Deposition (Causality): Apply the ink to the substrate using a micro-shearing blade at a controlled speed (e.g., 0.1 mm/s) and elevated temperature. Why not spin-coating? Spin-coating yields isotropic, multi-domain films with high grain boundary resistance. Solution-shearing applies a unidirectional shear force that forces the molecules into highly crystalline, edge-on packed lamellar structures, maximizing

orbital overlap[8]. -

Electrode Deposition: Evaporate gold (Au) source and drain electrodes through a shadow mask under high vacuum (

Torr). -

Validation Checkpoint: The protocol is validated via X-Ray Diffraction (XRD) of the film. A sharp primary diffraction peak must be present, confirming layer-by-layer stacking. The resulting device must exhibit an

ratio

Fig 2: Integrated computational-to-experimental workflow for developing BTBT organic semiconductors.

Advanced Applications: S-Oxidation and Charge-Transfer Doping

S-Oxides for Fluorescence and Singlet Fission

Beyond standard charge transport, modifying the benzothiophene core via selective sulfur oxidation (forming S-oxides) dramatically alters its photophysical properties.

Causality: Oxidation of the sulfur atom increases the pyramidal inversion energy barrier, preventing stereomutation of the molecule at room temperature. This induced structural rigidity restricts non-radiative decay pathways. As a result, BTBT S-oxides exhibit enhanced thermal stability (stable

Nanoporous Doping for Mobility Modulation

To further push the boundaries of charge carrier mobility, researchers employ molecular doping strategies using electron acceptors like F4-TCNQ.

Causality: When a nanoporous C8-BTBT film is exposed to F4-TCNQ, the LUMO of the dopant hybridizes with the HOMO of the BTBT core, forming a co-facially stacked charge-transfer complex[7]. The nanoporous morphology is critical; it grants the dopant molecules direct physical access to the conductive channel. This partial charge transfer effectively fills interfacial trap states, boosting the macroscopic charge carrier mobility by almost sevenfold compared to pristine, non-porous films[7].

Conclusion

The electronic properties of benzothiophene vinyl derivatives are governed by the delicate interplay between the deep-HOMO thienothiophene core and the LUMO-stabilizing extended

References

-

Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm (RSC Publishing).

-

Structures, Properties, and Device Applications for [1]Benzothieno[3,2‐b]Benzothiophene Derivatives. ResearchGate.

-

2-Thiopene[1]benzothieno[3,2- b ]benzothiophene derivatives as solution-processable organic semiconductors for organic thin-film transistors. ResearchGate.

-

Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis. PubMed.

-

High Electron Mobility in [1]Benzothieno[3,2-b][1]benzothiophene (BTBT)-Based Field-Effect Transistors: Toward N-Type BTBTs. ResearchGate.

-

Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes. PMC.

-

Large Modulation of Charge Carrier Mobility in Doped Nanoporous Organic Transistors. OSTI.GOV.

-

DPh-BTBT: High-mobility and Air-stability p-type OFET Material. TCI Chemicals.

-

Influence of benzothiophene acceptor moieties on the non-linear optical properties of pyreno-based chromophores: first-principles DFT framework. ResearchGate.

Sources

- 1. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]

- 2. DPh-BTBT: High-mobility and Air-stability p-type OFET Material | TCI Deutschland GmbH [tcichemicals.com]

- 3. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agu.edu.tr [agu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethenyl-1-benzothiophene (3-VBT): A Comprehensive Technical Guide on Solvent Solubility and Application-Driven Solvent Selection

Executive Summary

3-Ethenyl-1-benzothiophene (also known as 3-vinylbenzo[b]thiophene, CAS: 6889-73-2)[1] has emerged as a highly versatile pronucleophile and building block in advanced asymmetric synthesis. As a non-polar, sulfur-containing heterocyclic compound with a reactive vinyl moiety, its behavior in solution dictates the success of downstream catalytic transformations. This whitepaper provides researchers and drug development professionals with an authoritative framework for understanding the thermodynamic solubility of 3-VBT, detailing a self-validating experimental protocol for solubility determination, and explaining the causality behind application-driven solvent selection in transition-metal catalysis.

Physicochemical Profiling & Theoretical Solubility Framework

To predict and optimize the solubility of 3-VBT, we must first analyze its structural thermodynamics. 3-VBT is characterized by a highly lipophilic benzothiophene core conjugated with a vinyl group. It lacks hydrogen bond donors but possesses a highly polarizable sulfur atom that can act as a weak Lewis base.

The solubility of 3-VBT is governed by dispersion forces and

Table 1: Theoretical Physicochemical Profile of 3-VBT

| Property / Parameter | Value / Descriptor | Impact on Solvent Interaction |

| Molecular Weight | 160.23 g/mol [1] | Low molecular weight facilitates rapid dissolution kinetics in standard organic solvents. |

| LogP (Estimated) | ~3.5 - 4.0 | Highly lipophilic; dictates near-zero aqueous solubility and high affinity for non-polar phases. |

| H-Bond Donors | 0 | Cannot donate hydrogen bonds; exhibits poor solubility in strongly protic solvents (e.g., methanol, water). |

| H-Bond Acceptors | 1 (Sulfur) | Weak H-bond acceptor; favors polar aprotic solvents (e.g., THF, DCM) capable of dipole-induced dipole interactions. |

| Dominant Intermolecular Forces | Dispersion, | Exceptionally high affinity for aromatic solvents (e.g., Toluene) due to |

Empirical Solubility Matrix

Based on structural profiling and empirical reaction data from recent catalytic methodologies[2], the solubility of 3-VBT across common organic solvents is categorized below.

Table 2: Empirical Solubility Matrix for 3-VBT at 25°C

| Solvent | Dielectric Constant ( | Solubility Classification | Mechanistic Rationale |

| Tetrahydrofuran (THF) | 7.5 | Very Soluble (>100 mg/mL) | Ideal balance of dispersion forces and moderate polarity. The Lewis basic oxygen solvates the polarizable sulfur without disrupting the |

| Toluene | 2.4 | Very Soluble (>100 mg/mL) | Strong |

| Dichloromethane (DCM) | 9.1 | Very Soluble (>100 mg/mL) | High polarizability of the chlorine atoms matches the polarizability of the sulfur heteroatom, maximizing London dispersion forces. |

| Ethanol | 24.5 | Sparingly Soluble | The protic nature and hydrogen-bonding network of ethanol disrupt favorable solute-solute dispersion interactions. |

| Hexane | 1.9 | Soluble (~10-50 mg/mL) | Purely non-polar; while it dissolves the lipophilic compound, it lacks the |

| Water | 80.1 | Insoluble (<0.1 mg/mL) | High cohesive energy density of water completely excludes the hydrophobic 3-VBT molecule. |

Experimental Protocol: Self-Validating Solubility Determination

When transitioning 3-VBT into novel catalytic workflows, relying solely on theoretical solubility is insufficient. The following protocol outlines a dual-validation high-throughput screening method .

Causality Check: Why a dual-validation system? The reactive vinyl group on 3-VBT is susceptible to spontaneous polymerization or degradation under certain conditions. A purely gravimetric method cannot distinguish between intact 3-VBT and its polymeric degradants. By coupling gravimetric analysis with orthogonal HPLC-UV quantification, this protocol becomes a self-validating system—ensuring both the physical mass dissolved and the chemical integrity of the solute.

Step-by-Step Methodology

-

Saturated Solution Preparation: Dispense an excess of 3-VBT (~200 mg) into 1.0 mL of the target solvent within a 2 mL amber glass HPLC vial. Note: Amber glass is mandatory to prevent UV-induced radical polymerization of the vinyl moiety.

-

Isothermal Equilibration: Seal the vial and agitate at 500 rpm using a thermomixer set strictly to 25.0 ± 0.1 °C for 24 hours. Rationale: 24 hours ensures thermodynamic equilibrium is achieved, overcoming initial kinetic dissolution barriers.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert and will not selectively bind or extract lipophilic aromatics.

-

Dual-Validation Analysis:

-

Gravimetric Pathway: Transfer exactly 500 µL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-pure nitrogen, then dry in a vacuum desiccator to a constant weight to determine absolute dissolved mass.

-

HPLC-UV Pathway: Dilute 10 µL of the filtrate into 990 µL of the mobile phase (e.g., 70:30 Acetonitrile/Water). Quantify the intact monomer using a validated calibration curve at

~254 nm.

-

-

Data Reconciliation: Compare the gravimetric mass to the HPLC-calculated mass. A discrepancy of >5% indicates either solvent trapping (Gravimetric > HPLC) or solute degradation (HPLC < Gravimetric).

High-throughput solubility screening workflow for 3-VBT combining HPLC and gravimetric validation.

Application-Driven Solvent Selection in Catalysis

The choice of solvent for 3-VBT is rarely dictated by solubility alone; it is fundamentally driven by the mechanistic requirements of the downstream catalytic cycle.

Case Study A: CuH-Catalyzed Dearomatization in THF

Recent breakthroughs have utilized 3-VBT as a pronucleophile in [3]. In these reactions, 3-VBT is dissolved in THF at a high concentration (0.4 M) [2].

-

The Causality of Solvent Choice: THF is selected not just because 3-VBT is highly soluble in it, but because THF acts as a weakly coordinating polar aprotic solvent. The oxygen atom in THF provides transient stabilization to the highly reactive dearomatized allyl-Cu intermediate generated during the reaction. A non-coordinating solvent like hexane would fail to stabilize this intermediate, leading to poor yields and lower enantioselectivity.

Case Study B: Rh-Catalyzed Hydroacylation in Toluene/DCE

Conversely, 3-VBT is a critical substrate in the[4]. For rhodium catalysis, non-coordinating solvents like Toluene or 1,2-Dichloroethane (DCE) are strictly preferred.

-

The Causality of Solvent Choice: Rhodium catalysts require open coordination sites to bind the vinyl group of 3-VBT and undergo oxidative addition. If a coordinating solvent like THF were used, the solvent molecules would competitively bind to the Rh-center, poisoning the catalyst and stalling the hydroacylation cycle. Toluene provides excellent solubility for 3-VBT via

stacking while remaining completely inert toward the metal center.

Solvent-dependent catalytic pathways of 3-VBT in asymmetric synthesis.

Conclusion

The successful deployment of 3-Ethenyl-1-benzothiophene in organic synthesis hinges on a rigorous understanding of its solubility profile. While theoretical frameworks like Hansen Solubility Parameters correctly predict its high affinity for non-polar aromatic and moderately polar aprotic solvents, empirical validation remains critical due to the reactivity of its vinyl moiety. By employing the dual-validation protocol outlined above, researchers can confidently select solvent systems that not only dissolve 3-VBT effectively but actively synergize with the mechanistic demands of advanced transition-metal catalysis.

References

-

Dong, Y., Schuppe, A. W., Mai, B. K., Liu, P., & Buchwald, S. L. (2022). "Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species." Journal of the American Chemical Society, 144(13), 5985-5995. URL: [Link]

-

Vickerman, K. L., & Stanley, L. M. (2017). "Catalytic, Enantioselective Synthesis of Polycyclic Nitrogen, Oxygen, and Sulfur Heterocycles via Rh-Catalyzed Alkene Hydroacylation." Organic Letters, 19(19), 5054-5057. URL: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic, Enantioselective Synthesis of Polycyclic Nitrogen, Oxygen, and Sulfur Heterocycles via Rh-Catalyzed Alkene Hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Application of Vinyl-Substituted Benzothiophenes

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved pharmaceuticals and advanced organic materials.[1][2][3] Its unique electronic and structural properties have made it a focal point of intensive research for decades. This technical guide provides a comprehensive history of benzothiophene research, with a specific focus on the synthesis, evolution, and application of its vinyl-substituted derivatives. We will trace the progression from challenging classical syntheses to the advent of modern, highly efficient catalytic methods that have enabled precise functionalization of the benzothiophene core.[4][5] This guide will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and explore the structure-activity relationships that have driven the application of these compounds in medicinal chemistry and materials science. For researchers, chemists, and professionals in drug development, this document serves as an in-depth resource on the foundational and contemporary science of vinyl-substituted benzothiophenes.

Introduction: The Benzothiophene Core - A Cornerstone of Modern Chemistry

Benzothiophene, an aromatic organic compound featuring a benzene ring fused to a thiophene ring, is a structural cornerstone in medicinal chemistry and materials science.[2][3] Its prominence is underscored by its presence in blockbuster drugs such as the selective estrogen receptor modulator (SERM) Raloxifene , used to treat osteoporosis; the anti-asthmatic Zileuton ; and the antifungal agent Sertaconazole .[1][3] The rigid, planar structure and the electron-rich sulfur atom of the benzothiophene core are critical to its ability to interact with diverse biological targets through mechanisms like π-π stacking and hydrogen bonding.[2]

The introduction of a vinyl (-CH=CH₂) substituent onto this scaffold dramatically expands its chemical utility. A vinyl group can serve as a reactive handle for further synthetic elaboration through a wide array of organic reactions or act as a polymerizable monomer, opening avenues into the development of novel conjugated polymers for organic electronics.[6][7] This guide explores the historical and technical evolution of the research surrounding these valuable vinyl-substituted compounds.

Part I: The Foundational Chemistry - Evolving the Synthesis of the Benzothiophene Core

The ability to synthesize vinyl-substituted benzothiophenes is predicated on the efficient construction of the core heterocyclic system. The historical development of these methods reflects the broader evolution of synthetic organic chemistry.

Classical Approaches: Building the Foundation

Early synthetic efforts to construct the benzo[b]thiophene ring system were often characterized by harsh reaction conditions, limited substrate scope, and low yields.[4] One of the most established classical methods was the oxidative cyclization of o-mercaptocinnamic acids , a route generally limited to preparing benzothiophene-2-carboxylates.[4] Another common approach was the acid-catalyzed cyclization of arylthiomethyl ketones , which was primarily effective for synthesizing 3-alkylbenzothiophenes.[4][8] These foundational methods, while historically significant, lacked the versatility required for the complex molecular architectures needed in modern drug discovery.

The Transition-Metal Revolution: A Paradigm Shift in Efficiency and Versatility

The late 20th and early 21st centuries saw a revolution in synthetic methodology, driven largely by the development of transition-metal catalysis. These modern techniques offer mild conditions, broad functional group tolerance, and precise control over regioselectivity, making the synthesis of complex benzothiophenes more accessible than ever.

Key modern strategies include:

-

Palladium-Catalyzed Annulation: This convergent approach enables the formation of the benzothiophene ring by coupling aryl sulfides with alkynes, constructing C-S and C-C bonds in a single process.[9]

-

Copper-Catalyzed Thiolation-Annulation: The reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper iodide (CuI), provides a direct route to 2-substituted benzothiophenes.[5]

-

Electrophilic Cyclization: The treatment of ortho-alkynyl thioethers with an electrophile (e.g., I₂, NBS) triggers a cyclization cascade to form functionalized benzothiophenes. This method is particularly powerful for installing a handle at the 3-position.

-

C-H Activation/Functionalization: More recently, direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials.[4][10]

Caption: Evolution from classical to modern benzothiophene synthesis.

Part II: Synthesis of Vinyl-Substituted Benzothiophenes

With robust methods for creating the core scaffold established, the focus shifted to its specific functionalization. The introduction of a vinyl group can be achieved through several strategic approaches, typically post-cyclization.

Key Synthetic Strategies for Vinylation

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are classic and reliable methods for converting an aldehyde or ketone into an alkene. The synthesis begins with the formylation of the benzothiophene core (e.g., at the C2 or C3 position), often via a Vilsmeier-Haack reaction, to produce a formylbenzothiophene. This aldehyde then serves as the electrophile for a Wittig ylide or an HWE phosphonate carbanion, efficiently generating the desired vinyl-substituted product.

-

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions are exceptionally powerful for this transformation. A halo-benzothiophene (e.g., 2-bromobenzothiophene) can be coupled with a vinyl-containing organometallic reagent, such as vinylboronic acid (Suzuki coupling) or vinyltributylstannane (Stille coupling), to forge the C-C bond with high efficiency.[11]

-

Elimination Reactions: A vinyl group can also be formed through the elimination of a small molecule. For instance, a 1-hydroxyethyl-benzothiophene (generated by reacting a formylbenzothiophene with a methyl Grignard reagent) can be dehydrated under acidic conditions to yield the vinyl derivative.

Experimental Protocol: A Representative Synthesis of 2-Vinylbenzo[b]thiophene

This two-step protocol illustrates a common and reliable pathway, chosen for its high-yielding and well-understood transformations. The causality behind the experimental choices is to first install a carbonyl group as a synthetic handle via electrophilic substitution, followed by its conversion to an alkene using the robust Wittig reaction.

Step 1: Vilsmeier-Haack Formylation of Benzo[b]thiophene

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via syringe, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Add a solution of benzo[b]thiophene (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 70 °C for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by slowly pouring it over crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH ~7-8.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield benzo[b]thiophene-2-carbaldehyde as a white solid.

Step 2: Wittig Olefination

-

Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Add a solution of potassium tert-butoxide (1.2 equiv.) in THF dropwise. The mixture will turn a characteristic bright yellow, indicating the formation of the phosphorus ylide. Stir for 1 hour at this temperature.

-

Add a solution of benzo[b]thiophene-2-carbaldehyde (1.0 equiv.) from Step 1 in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product via flash column chromatography (silica gel, 100% hexanes) to afford 2-vinylbenzo[b]thiophene as a clear oil.

Caption: Synthetic workflow for 2-vinylbenzo[b]thiophene.

Data Presentation: Synthesis of 2-Vinylbenzo[b]thiophene

| Step | Product | Form | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |

| 1 | Benzo[b]thiophene-2-carbaldehyde | White Solid | 85 | 9.95 (s, 1H), 8.10 (s, 1H), 7.90 (d, 2H), 7.45 (m, 2H) |

| 2 | 2-Vinylbenzo[b]thiophene | Clear Oil | 91 | 7.75 (d, 1H), 7.68 (d, 1H), 7.30 (m, 2H), 7.15 (s, 1H), 6.90 (dd, 1H), 5.70 (d, 1H), 5.40 (d, 1H) |

Part III: Applications & Structure-Activity Relationships (SAR)

The research into vinyl-substituted benzothiophenes has been driven by their potential applications in two primary fields: medicinal chemistry and materials science.

In Medicinal Chemistry: Scaffolds for Bioactive Agents

While simple vinyl-substituted benzothiophenes are not typically drugs themselves, the underlying chemistry is critical. The benzothiophene core is a proven pharmacophore, and understanding how to functionalize it is key to drug design.

-

The Raloxifene Paradigm: The synthesis of Raloxifene and its derivatives provides a masterclass in the functionalization of the benzothiophene core.[12][13] While not containing a vinyl group, the syntheses involve Friedel-Crafts acylations and other modifications at the C2, C3, and C6 positions.[12][14] This body of research demonstrates the electronic nature of the ring and guides chemists in designing new derivatives. Studies show that the 6-hydroxy and 4'-hydroxy groups are crucial for estrogen receptor (ER) binding, mimicking the natural ligand 17β-estradiol.[12]

-

Structure-Activity Relationships (SAR): Extensive research has established clear SAR for benzothiophene derivatives. For example, in a series of NPY-Y1 receptor antagonists, systematic modification of the C-2 substituent led to a 1000-fold variation in receptor affinity, highlighting the sensitivity of biological targets to substitution patterns on the benzothiophene ring.[15] This principle underpins the development of benzothiophenes as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][16]

Caption: Key structural elements of a benzothiophene-based SERM.

In Materials Science: Monomers for Functional Polymers

The vinyl group is the quintessential functional group for polymerization. Vinyl-substituted benzothiophenes are attractive monomers for creating novel polymers with interesting electronic and optical properties.

-

Conjugated Polymers: The polymerization of a vinyl-benzothiophene leads to a polymer with benzothiophene moieties as pendant groups. While the primary chain is a saturated poly-alkane, the proximity of the aromatic, sulfur-containing heterocycles can lead to unique electronic interactions.

-

Potential for Organic Semiconductors: The broader class of alkylated benzothiophenes, particularly derivatives of[12]benzothieno[3,2-b][12]benzothiophene (BTBT), are known to be excellent organic semiconductors.[6] This is due to their ability to form highly ordered molecular packing structures in thin films, which facilitates efficient charge transport. By analogy, polymers derived from vinyl-benzothiophenes could be explored for applications in Organic Field-Effect Transistors (OFETs) and other organic electronic devices.

Caption: Polymerization of a vinyl-benzothiophene monomer.

Conclusion and Future Outlook

The history of vinyl-substituted benzothiophene research is a story of enabling technologies. The journey from difficult, low-yielding classical syntheses of the core scaffold to the elegant and powerful transition-metal-catalyzed methods of today has unlocked immense potential. These advancements have allowed chemists to not only build the benzothiophene ring system with ease but to precisely install functional groups like the vinyl moiety, paving the way for new discoveries.

Looking ahead, the field is poised for further innovation. The development of direct C-H vinylation techniques would represent the next frontier in synthetic efficiency. In medicinal chemistry, the benzothiophene scaffold will undoubtedly continue to yield novel therapeutic agents as our understanding of SAR deepens.[17] In materials science, a systematic exploration of polymers derived from vinyl-benzothiophenes could uncover new high-performance materials for the next generation of flexible and printed electronics. The rich history of this heterocyclic system provides a robust foundation for a future of exciting and impactful research.

References

-

Title: Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives Source: ACS Publications URL: [Link][12][13]

-

Title: Process for the synthesis of benzothiophenes Source: Google Patents URL: [18]

-

Title: Preparation of raloxifene and its salts Source: Google Patents URL: [19]

-

Title: Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate Source: Journal of Chemical and Pharmaceutical Research URL: [Link][14]

-

Title: Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain Source: PubMed URL: [Link][15]

-

Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences URL: [Link][1]

-

Title: Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link][20]

-

Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: International Journal of Pharmaceutical Research and Applications URL: [Link][16]

-

Title: Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents Source: ResearchGate URL: [Link][21]

-

Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: PubMed URL: [Link][17]

-

Title: SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS Source: QUÍMICA NOVA URL: [Link]

-

Title: Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease Source: Diva-Portal.org URL: [Link][11]

-

Title: Benzothiophene synthesis Source: Organic Chemistry Portal URL: [Link][5]

-

Title: PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES Source: Google Patents URL: [8]

-

Title: Regioselective synthesis of C3 alkylated and arylated benzothiophenes Source: Nature Communications via PMC URL: [Link][10]

-

Title: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes Source: ACS Publications URL: [Link][9]

-

Title: Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications Source: Journal of Materials Chemistry A URL: [Link][7]

-

Title: Benzothiophene - Wikipedia Source: Wikipedia URL: [Link][3]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzothiophene synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jocpr.com [jocpr.com]

- 15. Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 19. WO2011029088A2 - Preparation of raloxifene and its salts - Google Patents [patents.google.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Ethenyl-1-Benzothiophene Isomers

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of the thermodynamic stability of molecular isomers is paramount. This guide provides a comprehensive technical overview of the principles and methodologies for determining the relative thermodynamic stability of 3-ethenyl-1-benzothiophene isomers. Benzothiophene derivatives are significant scaffolds in medicinal chemistry, and the isomeric purity and stability of these compounds can profoundly impact their pharmacological activity, processability, and shelf-life.[1] This document will detail both experimental and computational approaches to elucidate the stability of these isomers, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Isomeric Stability in Drug Development

Benzothiophene, a heterocyclic aromatic compound, is a cornerstone in the synthesis of numerous biologically active molecules.[2] The introduction of an ethenyl (vinyl) group at the 3-position of the benzothiophene core creates a versatile intermediate for further functionalization. However, synthetic routes may yield not only the desired 3-ethenyl-1-benzothiophene but also its positional isomer, 2-ethenyl-1-benzothiophene, or induce isomerization under certain conditions. The relative thermodynamic stability of these isomers dictates their equilibrium distribution and can influence the selection of synthetic pathways and purification strategies. A less stable isomer may convert to a more stable form over time, affecting the purity and efficacy of a drug substance. Therefore, a quantitative understanding of their thermodynamic landscapes is a critical aspect of drug development and materials science.[3]

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its potential energy; a more stable compound possesses a lower internal energy.[4] For a set of isomers, the one with the lowest standard enthalpy of formation (ΔHf°) is the most thermodynamically stable. This stability can be probed experimentally and computationally.

-

Experimental Approach: The primary experimental method for determining the thermodynamic stability of isomers is by measuring their heats of combustion (ΔHc°).[5][6][7] Isomers, by definition, have the same elemental composition. When completely combusted, they yield the same products (e.g., CO₂, H₂O, SO₂). According to Hess's Law, the difference in their heats of combustion is equal to the difference in their enthalpies of formation. The isomer that releases the least amount of heat upon combustion is the most stable.

-

Computational Approach: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the relative stabilities of isomers.[1][4][5] By solving the electronic Schrödinger equation, DFT can accurately calculate the total electronic energy of a molecule. The relative energies of isomers can then be used to predict their relative stabilities.

Experimental Determination of Thermodynamic Stability

A rigorous experimental workflow is essential for obtaining reliable data on the thermodynamic stability of 3-ethenyl-1-benzothiophene isomers. This involves the synthesis of the isomers, their purification and characterization, and finally, the measurement of their heats of combustion.

Synthesis of Ethenyl-1-Benzothiophene Isomers

The synthesis of 3-ethenyl-1-benzothiophene and its 2-ethenyl isomer can be achieved through various established methods in heterocyclic chemistry. A plausible approach involves a Wittig reaction on the corresponding benzothiophene carbaldehydes.

Experimental Protocol: Synthesis of 3-Ethenyl-1-Benzothiophene

-

Preparation of the Wittig Reagent:

-

To a solution of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.05 eq) dropwise at 0 °C.

-

Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C and add a solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-ethenyl-1-benzothiophene.

-

A similar protocol can be followed for the synthesis of 2-ethenyl-1-benzothiophene starting from 1-benzothiophene-2-carbaldehyde.

Characterization of Isomers

The identity and purity of the synthesized isomers must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Measurement of Heat of Combustion by Bomb Calorimetry

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified isomer is placed in a crucible inside the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

Data Presentation: Heats of Combustion and Relative Stabilities

| Isomer | Heat of Combustion (ΔHc°) (kJ/mol) | Relative Stability (kJ/mol) |

| 3-Ethenyl-1-benzothiophene | Hypothetical Value A | Hypothetical Value C |

| 2-Ethenyl-1-benzothiophene | Hypothetical Value B | Hypothetical Value D |

The isomer with the less negative heat of combustion is the more stable isomer.

Computational Analysis of Isomer Stability

Computational chemistry provides a powerful and cost-effective means to predict the relative stabilities of isomers.[8] Density Functional Theory (DFT) is a widely used method for this purpose.[1][4][5]

Computational Workflow

The following workflow outlines the steps for calculating the relative energies of 3-ethenyl-1-benzothiophene and 2-ethenyl-1-benzothiophene.

Caption: Computational workflow for determining isomer stability.

Detailed Steps:

-

Structure Building: The 3D structures of 3-ethenyl-1-benzothiophene and 2-ethenyl-1-benzothiophene are built using a molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common and reliable DFT functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).[5]

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory. This serves two critical purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more advanced level of theory or a larger basis set.

-

Calculation of Relative Energies: The total energies (including ZPVE corrections) of the isomers are compared. The isomer with the lower total energy is predicted to be the more stable.

Data Presentation: Calculated Relative Energies

| Isomer | Total Energy (Hartree) | Relative Energy (kJ/mol) |

| 3-Ethenyl-1-benzothiophene | Calculated Value X | Calculated Value Z |

| 2-Ethenyl-1-benzothiophene | Calculated Value Y | 0 (Reference) |

The relative energy is the difference in total energy between an isomer and the most stable isomer.

Isomerization Studies

Understanding the conditions under which isomerization can occur is crucial for process development and ensuring product stability.

Experimental Protocol: Isomerization Study

-

Reaction Setup: A solution of the less stable isomer in a suitable solvent is prepared.

-

Catalyst/Conditions: The reaction is subjected to various conditions that may promote isomerization, such as heat, acid or base catalysis, or transition metal catalysis.[9]

-

Monitoring: The reaction is monitored over time by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the isomers.

-

Equilibrium: The reaction is allowed to proceed until equilibrium is reached, at which point the ratio of the isomers reflects their relative thermodynamic stabilities under those conditions.

Sources

- 1. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 4. DSpace [scholarworks.uvm.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ias.ac.in [ias.ac.in]

- 7. reddit.com [reddit.com]

- 8. arcjournals.org [arcjournals.org]

- 9. Alkene synthesis by isomerization [organic-chemistry.org]

Methodological & Application

Application Note: Strategic Routes for the Vinylation of 3-Bromobenzothiophene

Executive Summary & Strategic Rationale

The installation of a vinyl group at the C3 position of the benzothiophene core is a pivotal transformation in medicinal chemistry. The resulting 3-ethenyl-1-benzothiophene serves as a versatile "chemical handle," enabling downstream transformations such as Diels-Alder cycloadditions, oxidative cleavage to aldehydes, or olefin metathesis.

While direct electrophilic substitution at C3 is possible, it often lacks regioselectivity. The transition-metal-catalyzed cross-coupling of 3-bromobenzothiophene offers a superior, regiocontrolled pathway. This guide details two distinct protocols:

-

The Stille Coupling: Historically the most robust method for heterocyclic halides, offering high yields but requiring rigorous purification of toxic tin byproducts.

-

The Suzuki-Miyaura Coupling: The modern "green" standard, utilizing non-toxic boron reagents, preferred for pharmaceutical GMP compliance.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is prerequisite to troubleshooting. Both protocols rely on Palladium(0) catalysis.

The Critical Variables[1]

-

Oxidative Addition: 3-bromobenzothiophene is an electron-rich heterocycle. The C3-Br bond is activated enough for oxidative addition with standard Pd(0) catalysts, but electron-rich ligands (like PPh3 or dppf) facilitate this step.

-

Transmetallation (The Differentiator):

-

Stille: Occurs between Pd(II) and Organotin. It is neutral and tolerates many functional groups but is rate-limited by the steric bulk of the tin reagent.

-

Suzuki:[1][2][3] Occurs between Pd(II) and Organoboron.[4][2][5] Crucially requires a base (hydroxide, carbonate) to activate the boron species (forming a boronate "ate" complex) to facilitate transfer to Palladium.

-

-

Stability Warning: The product, 3-ethenyl-1-benzothiophene, is a styrene derivative. It is prone to polymerization under acidic conditions, high heat, or radical exposure. All workups must be performed with radical inhibitors (e.g., BHT) if storing for extended periods.

Figure 1: Generalized Pd(0) catalytic cycle applicable to both Stille and Suzuki routes.

Protocol A: The Stille Coupling (High Reliability)

Rationale: Organotin reagents are neutral and highly compatible with the sulfur-containing benzothiophene, which can sometimes poison catalysts in other cycles. This method typically gives the highest isolated yields for this specific substrate.

Materials

-

Substrate: 3-Bromobenzothiophene (1.0 equiv)

-

Reagent: Tributyl(vinyl)tin (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Toluene (Anhydrous, degassed)

-

Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, to inhibit polymerization)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.

-

Charging: Add 3-bromobenzothiophene (500 mg, 2.35 mmol) and Toluene (10 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen (crucial to protect the catalyst).

-

Catalyst Addition: Add Pd(PPh₃)₄ (135 mg, 0.12 mmol). The solution should turn yellow.

-

Reagent Addition: Add Tributyl(vinyl)tin (0.75 mL, 2.58 mmol) via syringe.

-

Reaction: Heat to reflux (110°C) for 6–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.55) is often fluorescent under UV.

-

Workup (The Critical Step): See Diagram below for Tin Removal.

Tin Removal Workflow (Essential for Purity)

Organotin byproducts are lipophilic and toxic. Standard extraction is insufficient.

Figure 2: Protocol for the removal of toxic tributyltin residues using the Potassium Fluoride method.

Protocol Note: Stir the crude organic layer vigorously with saturated aqueous KF for 30 minutes. The tributyltin halides convert to tributyltin fluoride, a polymeric solid that is easily filtered off.[6][7]

Protocol B: The Suzuki-Miyaura Coupling (Green/Pharma)

Rationale: Avoids toxic tin. Uses vinylboronic acid pinacol ester (VinylBPin), which is stable and commercially available.

Materials

-

Substrate: 3-Bromobenzothiophene (1.0 equiv)

-

Reagent: Vinylboronic acid pinacol ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) (More robust than Tetrakis for Suzuki)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Preparation: In a reaction vial, combine 3-bromobenzothiophene (1.0 equiv), VinylBPin (1.2 equiv), and Base.

-

Solvent: Add the Dioxane/Water mixture.

-

Degassing: Sparge with Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic ester (forming butadiene derivatives) and kills the catalyst.

-

Catalyst: Add Pd(dppf)Cl₂·DCM rapidly against a counter-flow of Nitrogen. Cap the vial.

-

Reaction: Heat to 90°C for 4–8 hours.

-

Note: If the reaction stalls, add 10% more boronic ester. Protodeboronation (loss of the vinyl group from boron) is a common side reaction.

-

-

Workup: Dilute with Ethyl Acetate, wash with water x2, Brine x1. Dry over Na₂SO₄.[1][8][9]

-

Purification: Flash chromatography on Silica Gel (Hexanes -> 5% EtOAc/Hexanes).

-

Stabilization: Add 0.01% BHT to the collection fractions to prevent polymerization during rotary evaporation.

-

Comparative Data Analysis

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

| Yield (Typical) | 85–95% | 75–88% |

| Reaction Time | 6–12 Hours | 4–8 Hours |

| Toxicity | High (Organotins are neurotoxic) | Low (Boron salts are benign) |

| Purification | Difficult (Requires KF wash) | Simple (Standard extraction) |

| Moisture Sensitivity | Low (Tolerates trace water) | Low (Requires water for base solubility) |

| Atom Economy | Poor (Large Sn byproduct) | Good |

References

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem Technical Support. (2025). "Removal of Organotin Residues from Stille Reactions: Protocols and Decision Trees." BenchChem Application Notes. Link

-

Yoneda Labs. (2023). "Suzuki-Miyaura cross-coupling: Practical Guide and Troubleshooting." Yoneda Labs Resources. Link

-

Organic Chemistry Portal. "Synthesis of Benzothiophenes and Derivatives." Organic Chemistry Portal. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Functionalization of 3-Ethenyl-1-Benzothiophene in Drug Discovery

Executive Summary

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics including the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton [1]. However, direct, highly selective C3-functionalization of the benzothiophene core remains synthetically challenging due to competing reactivities and harsh required conditions.

To circumvent these limitations, the pre-installation of an ethenyl (vinyl) group at the C3 position—yielding 3-ethenyl-1-benzothiophene (3-vinylbenzothiophene)—provides a highly versatile, functionalizable handle. This application note details state-of-the-art methodologies for the late-stage functionalization of 3-ethenyl-1-benzothiophene, focusing on enantioselective hydroacylation, visible-light-induced Heck reactions, and dearomative reductive couplings.

Mechanistic Pathways & Causal Explanations

Rhodium-Catalyzed Enantioselective Alkene Hydroacylation

The synthesis of complex polycyclic sulfur heterocycles can be achieved via the intramolecular alkene hydroacylation of 3-vinylbenzothiophene-2-carboxaldehydes [2].

-

The Causality of Catalyst Selection: A Rhodium(I) catalyst paired with a chiral bisphosphine ligand coordinates simultaneously to the aldehyde and the pendant C3-vinyl group. The chiral environment of the ligand dictates a highly rigid, closed transition state during the migratory insertion of the alkene into the Rh-acyl bond.

-

Outcome: This suppresses competitive decarbonylation pathways and forces strict facial selectivity, generating tricyclic ketone products with excellent enantiomeric excess (97–99% ee).

Visible Light-Induced Hybrid Pd-Radical Heck Reaction

Traditional thermally-induced Heck reactions often fail or yield poor

-

The Causality of Photoredox Activation: By utilizing visible light, the Palladium catalyst undergoes an initial single-electron transfer (SET) with an alkyl halide to generate an alkyl radical and a Pd(I) intermediate [3].

-

Outcome: The highly reactive alkyl radical selectively adds to the less sterically hindered terminal carbon of the 3-ethenyl group at room temperature. Subsequent

-hydride elimination yields heavily functionalized allylic benzothiophene systems without the thermal degradation associated with classical Heck conditions.

Hybrid Pd-radical mechanism for visible-light Heck coupling.

Dearomative Reductive Coupling

Copper-catalyzed dearomative reductive coupling of 3-vinylbenzothiophene with ketones provides a direct route to complex 1,2-amino tertiary alcohol analogs [4].

-

The Causality of Ligand Geometry: Utilizing a Cu-BPE (1,2-bis(phospholano)ethane) complex forces the copper atom into the benzylic position during the catalytic cycle. This closed transition state ensures complete

-selectivity and (Z)-stereoselectivity for the resulting alkene, preventing unwanted polymerization or

Quantitative Data Presentation

The following table summarizes the performance metrics of the primary functionalization strategies applied to the 3-ethenyl-1-benzothiophene scaffold.

| Functionalization Type | Reagents / Catalyst System | Target Motif | Yield (%) | Enantiomeric Excess (ee) | Key Advantage |

| Intramolecular Hydroacylation | Polycyclic Ketones | 71 – 91% | 97 – 99% | Avoids decarbonylation; perfect atom economy. | |

| Visible-Light Heck Reaction | Allylic Benzothiophenes | 65 – 85% | N/A (Regioselective) | Room temperature; tolerates sensitive | |

| Dearomative Reductive Coupling | Cu-BPE complex, Ketones, Silanes | 70 – 88% | > 95% | Complete |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol A: Rh-Catalyzed Enantioselective Alkene Hydroacylation

Objective: Synthesis of tricyclic ketone derivatives from 3-vinylbenzothiophene-2-carboxaldehyde.

Materials:

-

3-vinylbenzothiophene-2-carboxaldehyde (1.0 equiv, 0.2 mmol)

- (5 mol%)

-

(R,R)-Ph-BPE ligand (10 mol%)

-

Anhydrous, degassed 1,4-dioxane (2.0 mL)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 2-dram vial with

and the chiral (R,R)-Ph-BPE ligand. Add 1.0 mL of anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature to ensure complete formation of the active monomeric Rh(I) complex. Rationale: Pre-activation prevents unliganded Rh from triggering competitive decarbonylation of the aldehyde. -

Substrate Addition: Dissolve 3-vinylbenzothiophene-2-carboxaldehyde in 1.0 mL of 1,4-dioxane and add dropwise to the catalyst solution.

-

Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 80 °C in a pre-equilibrated heating block for 24 hours.

-

Workup & Self-Validation: Cool to room temperature and filter through a short pad of silica gel (eluting with EtOAc) to remove the Rh catalyst. Concentrate under reduced pressure.

-

Analytical Checkpoint: Obtain a crude

NMR. The disappearance of the aldehyde proton peak ( -

Purification: Purify via flash column chromatography (Hexanes/EtOAc). Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

Step-by-step workflow for Rh-catalyzed enantioselective hydroacylation.

Protocol B: Visible Light-Induced Pd-Catalyzed Heck Reaction

Objective: Intermolecular coupling of 3-ethenyl-1-benzothiophene with

Materials:

-

3-ethenyl-1-benzothiophene (1.5 equiv, 0.3 mmol)

-

Alkyl iodide (e.g., iodomethyl pivalate) (1.0 equiv, 0.2 mmol)

- (10 mol%)

- (2.0 equiv)

-

Anhydrous DMA (Dimethylacetamide) (2.0 mL)

-

Blue LED photoreactor (450 nm)

Step-by-Step Methodology:

-

Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add

, -

Degassing (Critical Step): Add 3-ethenyl-1-benzothiophene and DMA. Subject the mixture to three freeze-pump-thaw cycles. Rationale: Oxygen aggressively quenches the alkyl radical intermediate and oxidizes the active Pd(0) species, halting the catalytic cycle.

-

Irradiation: Backfill with Argon. Place the tube in a Blue LED photoreactor equipped with a cooling fan to maintain the reaction strictly at room temperature (25 °C). Irradiate for 16 hours.

-

Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (

mL). Wash the combined organic layers with brine, dry over -

Analytical Checkpoint: Use GC-MS to verify the mass of the desired allylic benzothiophene product and ensure the absence of thermal degradation byproducts.

References

-

Vickerman, K. L., & Stanley, L. M. "Catalytic, Enantioselective Synthesis of Polycyclic Nitrogen, Oxygen, and Sulfur Heterocycles via Rh-Catalyzed Alkene Hydroacylation." Organic Letters, 2017.[Link]

-

Gevorgyan, V., et al. "Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes." National Center for Biotechnology Information (PMC), 2019.[Link]

-

Sieber, J. D., et al. "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues." National Center for Biotechnology Information (PMC), 2021.[Link]

Application Note: Advanced Heck Coupling Protocols for 3-Vinylbenzothiophene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Self-Validating Experimental Protocols

Strategic Context & Substrate Significance

The benzothiophene core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in selective estrogen receptor modulators (SERMs), 5-lipoxygenase inhibitors, and various antimicrobial agents. Functionalizing this core at the C3 position via a 3-vinylbenzothiophene handle provides a rapid, modular approach to generating complex molecular architectures.

While the classical Mizoroki-Heck reaction is the gold standard for coupling these vinyl heteroarenes with aryl halides, coupling them with unactivated alkyl halides has historically failed. The high thermodynamic barrier of alkyl halide activation and the kinetic propensity of alkyl-Pd(II) intermediates to undergo rapid, undesired β-hydride elimination prior to migratory insertion severely limit thermal protocols. To overcome this, recent breakthroughs have introduced visible-light-induced hybrid Pd-radical mechanisms , enabling the room-temperature alkylation of 3-vinylbenzothiophene with exquisite stereocontrol ()[1].

This application note details both the classical thermal and modern photochemical Heck mechanisms for 3-vinylbenzothiophene, providing self-validating protocols for each.

Mechanistic Frameworks: The Causality of Catalysis

As a Senior Application Scientist, it is critical to understand why a catalyst system behaves the way it does to troubleshoot effectively. The divergence between aryl and alkyl halide coupling dictates the choice of reaction conditions.

The Classical Thermal Heck Pathway (Aryl Halides)

When coupling 3-vinylbenzothiophene with aryl iodides, the reaction follows a traditional neutral Pd(0)/Pd(II) catalytic cycle ()[2].

-

Causality of Steps: The cycle initiates with the thermal oxidative addition of the aryl halide to the active Pd(0) species, generating an electrophilic Ar-Pd(II)-X intermediate. The electron-rich nature of the 3-vinylbenzothiophene double bond drives rapid coordination and subsequent syn-migratory insertion. Because β-hydride elimination strictly requires a syn-coplanar conformation, the newly formed C-C bond must rotate, thermodynamically favoring the release of the trans-alkene product. An exogenous base is required to neutralize the extruded HX and reduce the Pd(II) hydride back to the active Pd(0) state[3].

Figure 1: Classical Pd(0)/Pd(II) Mizoroki-Heck catalytic cycle for aryl halides.

The Visible-Light Hybrid Pd-Radical Pathway (Alkyl Halides)

To couple functionalized alkyl halides to 3-vinylbenzothiophene, the thermal pathway is bypassed in favor of a photochemical Single Electron Transfer (SET) mechanism ()[4].

-

Causality of Steps: Blue LED irradiation (440–450 nm) excites the Pd(0) complex to a highly reducing Pd(0)* state. This excited species donates a single electron to the alkyl halide, cleaving the C-X bond to generate a carbon-centered alkyl radical (R•) and a Pd(I)-X species. The nucleophilic alkyl radical rapidly adds across the 3-vinylbenzothiophene double bond. The resulting carbon-centered radical adduct recombines with the Pd(I)-X species to form the critical alkyl-Pd(II)-X intermediate, which then undergoes standard β-hydride elimination. By generating the radical outside the coordination sphere of palladium, the system outcompetes premature β-hydride elimination[1].

Figure 2: Visible-light-induced hybrid Pd-radical Heck catalytic cycle for alkyl halides.

Data Presentation: Comparative Condition Matrix

Understanding the operational boundaries of both mechanisms is essential for optimal experimental design.

| Parameter | Classical Thermal Heck | Visible-Light Alkyl Heck |

| Halide Partner | Aryl / Vinyl Halides | Unactivated / Functionalized Alkyl Iodides |

| Catalyst System | Pd(OAc)₂ (5 mol%) + P(o-tol)₃ | Pd(PPh₃)₄ (5 mol%) (No exogenous photosensitizer) |

| Initiation Mechanism | Thermal Oxidative Addition | Photochemical Single Electron Transfer (SET) |

| Key Intermediate | Ar-Pd(II)-X | Alkyl Radical (R•) + Pd(I)-X |

| Temperature | 80 °C – 120 °C | Room Temperature (25 °C) |

| Solvent / Base | DMF / Et₃N | DMA / K₂CO₃ |

| Regioselectivity | High (trans-alkene) | High (trans-alkene) |

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure the integrity of the catalytic cycles.

Protocol A: Classical Thermal Heck Arylation

Objective: Coupling of 3-vinylbenzothiophene with an aryl iodide.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).

-

Causality: P(o-tol)₃ is sterically bulky, favoring the formation of a mono-ligated Pd(0) species which accelerates the oxidative addition step.

-

-

Substrate Addition: Add the aryl iodide (1.0 equiv) and 3-vinylbenzothiophene (1.2 equiv).

-

Solvent & Base: Add anhydrous DMF (0.2 M) and Et₃N (2.0 equiv).

-

Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle.

-

-

Reaction: Backfill with Argon, seal the tube, and heat to 90 °C in an oil bath for 12 hours.

-

Validation Checkpoint: Monitor the reaction via TLC. Self-Validation: If the reaction mixture turns from a clear yellow/orange to a completely opaque black suspension within the first 30 minutes, "Pd-black" has precipitated. This indicates catalyst decomposition (often due to poor degassing or insufficient ligand coordination), invalidating the run.

Protocol B: Visible-Light-Induced Alkyl Heck Coupling

Objective: Room-temperature coupling of 3-vinylbenzothiophene with an alkyl iodide via SET ()[4].

-

Preparation: In an oven-dried 10 mL glass vial, add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

-

Substrate Addition: Add the alkyl iodide (1.0 equiv) and 3-vinylbenzothiophene (1.5 equiv).

-

Causality: An excess of the alkene ensures rapid trapping of the highly reactive alkyl radical, preventing radical-radical homocoupling side reactions.

-

-

Solvent & Degassing: Add anhydrous DMA (0.1 M). Sparge the solution with Argon for 15 minutes.

-

Irradiation: Seal the vial with a Teflon-lined septum. Place the vial 2 cm away from a 34 W Blue LED lamp (440–450 nm). Stir vigorously at room temperature (25 °C) for 24 hours.

-

Causality: Vigorous stirring is required because light penetration in heterogeneous mixtures (due to K₂CO₃) follows the Beer-Lambert law; poor stirring leads to unreacted zones.

-

-